molecular formula C5H9N3S B1592894 5-Aminomethyl-4-methyl-thiazol-2-ylamine CAS No. 850852-66-3

5-Aminomethyl-4-methyl-thiazol-2-ylamine

Cat. No.: B1592894
CAS No.: 850852-66-3
M. Wt: 143.21 g/mol
InChI Key: JQDANESPYFQIBF-UHFFFAOYSA-N
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Description

5-Aminomethyl-4-methyl-thiazol-2-ylamine is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and reduction reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-4-methyl-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

5-Aminomethyl-4-methyl-thiazol-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-4-methyl-thiazol-2-ylamine involves its interaction with various molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors. Its aromaticity and reactive positions allow it to participate in donor-acceptor and nucleophilic reactions, which can alter cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Shares a similar thiazole ring structure but lacks the aminomethyl group.

    2-Amino-4-methylthiazole: Similar structure with an amino group at the 2-position.

    5-Acetyl-2-amino-4-methylthiazole: Contains an acetyl group at the 5-position.

Uniqueness

5-Aminomethyl-4-methyl-thiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .

Properties

IUPAC Name

5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDANESPYFQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647515
Record name 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850852-66-3
Record name 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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